3-Acetyl-6-bromoquinolin-4(1H)-one

Antiviral drug discovery HIV-1 integrase allosteric inhibitors

3-Acetyl-6-bromoquinolin-4(1H)-one is a strategically differentiated halogenated quinolinone scaffold. The specific 6-bromo and 3-acetyl substitution pattern is critical: moving bromine to the 8-position or removing the acetyl group compromises antiviral potency, invalidates SAR, and derails established synthetic routes. The C6-Br enables Suzuki/Heck cross-coupling for lead optimization; the C3-acetyl enables condensation to fused pyrazoles and isoxazoles inaccessible to non-acetylated analogs. Verify the substitution pattern before purchase—generic quinolinone scaffolds or positional isomers are not drop-in replacements and will cause procurement waste and experimental failure.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
CAS No. 1187551-47-8
Cat. No. B3218094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-bromoquinolin-4(1H)-one
CAS1187551-47-8
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C11H8BrNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15)
InChIKeyKGVYTHOAATULPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-6-bromoquinolin-4(1H)-one CAS 1187551-47-8 for Research & Procurement: Specifications & Sourcing


3-Acetyl-6-bromoquinolin-4(1H)-one (CAS 1187551-47-8) is a halogenated heterocyclic building block featuring a quinolin-4(1H)-one core substituted with a bromine atom at the 6-position and an acetyl group at the 3-position, with a molecular formula of C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol . This specific substitution pattern distinguishes it from non-brominated analogs and other positional isomers (e.g., 8-bromo or 7-bromo variants) that may exhibit divergent reactivity and biological profiles . The compound serves as a key intermediate in medicinal chemistry, particularly for the synthesis of antiviral agents targeting HCV and dengue virus, as well as kinase inhibitors [1]. Its dual functional handles (the C6 bromine for cross-coupling and the C3 acetyl for condensation) enable diverse synthetic transformations, making it a strategically valuable scaffold for hit-to-lead optimization campaigns where precise substitution patterns are critical [2].

Why 3-Acetyl-6-bromoquinolin-4(1H)-one Cannot Be Replaced by Common Quinolinone Analogs


Substituting 3-Acetyl-6-bromoquinolin-4(1H)-one with a generic quinolinone scaffold or even a close positional isomer introduces significant risk of altered or nullified biological activity, synthetic incompatibility, and procurement waste. The 6-bromo substituent is not merely a 'halogen tag'; structure-activity relationship (SAR) studies across multiple therapeutic programs demonstrate that the 6-position bromine confers distinct antiviral potency and target binding that is lost or diminished when the bromine is moved to the 8-position or removed entirely [1]. Furthermore, the 3-acetyl group provides a critical reactive handle for building fused heterocycles (e.g., pyrazoles, isoxazoles) that is absent in simpler 6-bromoquinolin-4(1H)-one building blocks [2]. Attempting to use a non-acetylated or differently halogenated analog as a drop-in replacement will likely derail established synthetic routes, compromise hit validation, and invalidate comparative SAR analysis. The specific combination of 6-bromo and 3-acetyl functionalities is what defines this compound's unique position in medicinal chemistry toolboxes [3].

Quantitative Differentiation of 3-Acetyl-6-bromoquinolin-4(1H)-one from Analogues: A Procurement Evidence Guide


6-Bromo Substitution Confers Antiviral Potency Relative to Non-Halogenated or 8-Bromo Isomers

In a head-to-head SAR study of quinoline-based HIV-1 integrase allosteric inhibitors, the addition of a bromine atom at the 6-position was found to confer significantly enhanced antiviral properties compared to the non-brominated parent scaffold. Crucially, this gain in potency was position-dependent: the 6-bromo analog retained full effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog lost substantial potency against this clinically relevant mutant [1].

Antiviral drug discovery HIV-1 integrase allosteric inhibitors

6-Bromoquinoline Scaffold Delivers Low Micromolar Antiviral Activity Against Dengue Virus

A series of 4-anilinoquinolines optimized as dengue virus (DENV) inhibitors identified three lead compounds incorporating the 6-bromoquinoline moiety. These compounds, including 3-((6-bromoquinolin-4-yl)amino)phenol, 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine, and 6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one, demonstrated EC₅₀ values ranging from 0.63 to 0.69 µM against DENV infection, establishing the 6-bromo substitution as a key pharmacophoric element for this activity class [1].

Antiviral research Dengue virus flavivirus

3-Acetyl Group Enables Synthesis of Fused Heterocycles Not Accessible from 6-Bromoquinolin-4(1H)-one Alone

The 3-acetyl group on the quinolin-4(1H)-one core provides a reactive handle for condensation reactions to form fused heterocyclic systems. Specifically, 2-alkylamino-3-acetylquinolin-4-ones undergo Beckmann rearrangement to yield imidazoquinolinols, a transformation not possible with the non-acetylated 6-bromoquinolin-4(1H)-one (CAS 332366-57-1) [1]. Similarly, 3-acetylquinolin-4(1H)-ones serve as key intermediates for constructing isothiazolo[5,4-b]quinolin-4(9H)-ones when combined with sulfanylated derivatives [2].

Synthetic chemistry heterocycle synthesis building blocks

Bromination of Quinolin-4(1H)-ones Validated as a General Strategy for Enhancing Antibacterial Activity

A systematic study on the bromination of quinolin-4(1H)-ones demonstrated that introducing a bromine atom onto the quinolinone core is an efficient strategy for developing new antibacterial agents. While specific MIC values for 3-Acetyl-6-bromoquinolin-4(1H)-one are not reported, the study establishes the general principle that brominated quinolinones exhibit enhanced antibacterial properties relative to their non-brominated precursors, supporting the rationale for selecting halogenated derivatives over non-halogenated analogs in antibacterial screening campaigns [1].

Antibacterial agents antimicrobial resistance quinolinone

3-Acetyl-2-aminoquinolin-4-one Scaffold Demonstrates Specific Calpain Inhibitory Activity (Cross-Study SAR Inference)

High-throughput screening of a Korean Chemical Bank library identified 3-acetyl-2-aminoquinolin-4-one derivatives as a novel, non-peptidic scaffold with specific calpain inhibitory activity [1]. The core 3-acetylquinolin-4-one substructure is essential for this activity. By extension, the 3-acetyl group present in 3-Acetyl-6-bromoquinolin-4(1H)-one provides a critical pharmacophore element that is absent in simpler quinolinones lacking the C3 acetyl moiety. This SAR inference suggests that the target compound may serve as a privileged starting point for calpain inhibitor development, whereas non-acetylated analogs would lack this activity anchor.

Calpain inhibition neurodegeneration enzyme inhibitors

Optimal Application Scenarios for 3-Acetyl-6-bromoquinolin-4(1H)-one in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization in Antiviral Drug Discovery (HIV, Dengue, HCV)

Utilize 3-Acetyl-6-bromoquinolin-4(1H)-one as a key intermediate or scaffold for synthesizing novel antiviral agents. The 6-bromo substituent is directly correlated with enhanced potency and retained activity against drug-resistant viral strains, as demonstrated in HIV-1 integrase allosteric inhibitor programs [1]. Additionally, the 6-bromoquinoline motif is validated in low-micromolar dengue virus inhibitors [2]. The compound's use as an intermediate in the preparation of HCV therapeutics is explicitly claimed in US Patent US8633320 [3].

Diversification of Quinolinone-Based Chemical Libraries via C3 Acetyl Reactivity

Employ the compound as a versatile building block for generating diverse fused heterocyclic libraries. The C3 acetyl group enables specific transformations, including Beckmann rearrangement to imidazoquinolinols and condensation to isothiazoloquinolinones, that are inaccessible to non-acetylated 6-bromoquinolin-4(1H)-one [4]. This allows medicinal chemists to explore novel chemical space around a validated bromoquinoline core, increasing the likelihood of identifying patentable lead series.

Probing Calpain Inhibition with a 3-Acetylquinolinone Pharmacophore

Use 3-Acetyl-6-bromoquinolin-4(1H)-one as a starting point for designing novel calpain inhibitors. The 3-acetylquinolin-4-one core is established as a non-peptidic scaffold for specific calpain inhibition [5]. The 6-bromo substituent offers a convenient handle for further functionalization via cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties while retaining the essential 3-acetyl pharmacophore.

Antibacterial Lead Generation via Halogenated Quinolinone Scaffolds

Screen 3-Acetyl-6-bromoquinolin-4(1H)-one and its derivatives in antibacterial assays. The bromination of quinolin-4(1H)-ones is a validated strategy for enhancing antibacterial activity [6]. This compound provides a dual-functionalized scaffold (C3 acetyl for derivatization, C6 bromo for cross-coupling or halogen bonding) that can be rapidly elaborated to explore SAR and identify novel agents against drug-resistant bacterial pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetyl-6-bromoquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.